N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
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Description
“N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of this compound involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . Further studies on similar compounds have revealed that the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various spectroscopic techniques. The compound was found to have a high yield and specific melting point . Other properties such as optical properties, coordination properties, and electron acceptor properties have been noted for similar compounds .Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of novel heterocyclic compounds, particularly derivatives that are studied for their antibacterial and antifungal activities (Patel, Patel, & Shah, 2015).
- It has also been used in the synthesis of new benzamides, which are achieved through heterocyclization processes (Saeed & Rafique, 2013).
Antimicrobial and Antifungal Activity
- Research has shown that derivatives of this compound exhibit antimicrobial and antifungal activities, making them potential candidates for drug development in these areas (Zablotskaya et al., 2013), (Narayana et al., 2004).
Anticancer Applications
- Certain derivatives have been synthesized and evaluated for anticancer activity, showing promising results against various cancer cell lines (Ravinaik et al., 2021), (Zhang et al., 2017).
Gelation and Supramolecular Chemistry
- It has been explored for its role in gelation behavior, contributing to the understanding of non-covalent interactions in crystal engineering (Yadav & Ballabh, 2020).
Receptor Binding Studies
- Research into benzamide and furamide analogues linked to thiazole has uncovered their significance in adenosine receptor affinity, providing insights into selective receptor ligands (Inamdar et al., 2013).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S2/c1-23(13-15-5-4-12-27-15)29(25,26)16-10-8-14(9-11-16)19(24)22-20-21-17-6-2-3-7-18(17)28-20/h2-12H,13H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMJUQGVPGGLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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